Ancremonam: A Technical Guide to the Discovery and Synthesis of a Novel Monobactam Antibiotic
Ancremonam: A Technical Guide to the Discovery and Synthesis of a Novel Monobactam Antibiotic
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Ancremonam (formerly LYS228), a novel monobactam antibiotic currently in clinical development. We will explore the scientific rationale behind its discovery, its mechanism of action, and a detailed examination of its chemical synthesis. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, microbiology, and pharmaceutical development.
Introduction: The Imperative for New Antibiotics Against Gram-Negative Pathogens
The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens, represents a significant threat to global health. Organisms such as Enterobacteriaceae that produce carbapenemases—enzymes that inactivate a broad range of β-lactam antibiotics—have created an urgent need for new therapeutic agents. Carbapenem-resistant Enterobacteriaceae (CRE) are associated with high mortality rates, and treatment options are severely limited.
A key challenge in combating these pathogens is the co-expression of multiple β-lactamase enzymes. While the monobactam class of antibiotics, exemplified by aztreonam, is intrinsically stable to metallo-β-lactamases (MBLs), their efficacy is often compromised by the presence of serine-β-lactamases (SBLs), such as Klebsiella pneumoniae carbapenemase (KPC) and extended-spectrum β-lactamases (ESBLs).[1][2] This clinical reality was the driving force behind the development of Ancremonam.
Ancremonam, originated by Novartis and now under development by Boston Pharmaceuticals, is a synthetic, next-generation monobactam engineered to overcome these resistance mechanisms.[3][4] It is currently in Phase II clinical trials for the treatment of complicated bacterial infections.[5]
The Discovery of Ancremonam: A Strategy of Rational Design
Unlike antibiotics discovered through traditional screening of natural products, Ancremonam is a product of a targeted, rational drug design program. The discovery process was not about finding a new scaffold but about intelligently modifying an existing one to meet a specific and pressing clinical challenge.
The Scientific Rationale: Overcoming the Limitations of First-Generation Monobactams
The monobactam nucleus is unique among β-lactams for its stability against MBLs.[6] However, the clinical utility of the first-generation monobactam, aztreonam, is limited against infections where SBLs are also produced.[1] The Novartis research team initiated a medicinal chemistry program with the central hypothesis that the monobactam scaffold could be chemically modified to enhance its stability against SBLs while retaining its inherent stability to MBLs.[7]
This strategic approach aimed to create a single agent effective against a wide array of CRE, a significant advantage over combination therapies that may be required to cover a similar spectrum of resistant bacteria.
A Structure-Based Optimization Campaign
The development of Ancremonam involved a systematic structure-activity relationship (SAR) campaign. Starting with the aztreonam scaffold, researchers synthesized and evaluated a multitude of novel analogs. A key tool in this process was a library of isogenic E. coli strains, each engineered to express a different type of β-lactamase.[3] By testing new compounds against this panel, the team could directly assess the impact of specific chemical modifications on stability against individual enzymes, allowing for a highly targeted optimization of the molecule.[3] This effort led to the identification of LYS228 (now Ancremonam) as a lead candidate with a superior profile of potent activity against MBL and SBL-producing Enterobacteriaceae.[1]
Mechanism of Action: Targeting the Bacterial Cell Wall
Ancremonam exerts its bactericidal effect through the well-established mechanism of β-lactam antibiotics: the inhibition of bacterial cell wall synthesis.
Penicillin-Binding Protein 3 (PBP3) Inhibition
The primary molecular target of Ancremonam in Gram-negative bacteria is Penicillin-Binding Protein 3 (PBP3).[5] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, the rigid polymer that forms the bacterial cell wall. PBP3 is a transpeptidase specifically involved in septum formation during cell division.
By covalently acylating the active site serine of PBP3, Ancremonam inactivates the enzyme. This inhibition of septal wall synthesis prevents the bacteria from dividing, leading to the formation of long, filamentous cells and eventual cell lysis due to internal osmotic pressure.[5] Stopped-flow fluorimetry has shown that Ancremonam binds to purified E. coli PBP3 with high affinity, comparable to that of aztreonam.[5]
Logical Flow of Ancremonam's Mechanism of Action
Caption: Mechanism of action of Ancremonam.
The Chemical Synthesis of Ancremonam
A scalable, multi-kilogram synthesis of Ancremonam has been developed, suitable for commercial manufacturing. The synthesis is convergent, involving the preparation of a complex side chain and the β-lactam core, followed by a final coupling step. Key innovations in the process include the development of novel acylation protocols, an asymmetric hydrogenation utilizing dynamic kinetic resolution, and a late-stage closure of the β-lactam ring.[7][8]
Overall Synthetic Strategy
The synthesis can be conceptually divided into three main parts:
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Synthesis of the Acyl Side Chain: Preparation of the (Z)-2-(2-aminothiazol-4-yl)-2-(((1-carboxycyclopropoxy)imino)acetamide moiety.
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Synthesis of the β-Lactam Core: Construction of the 3-amino-4-((2-oxooxazolidin-3-yl)methyl)azetidin-2-one scaffold with the correct stereochemistry.
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Final Assembly and Sulfonation: Coupling of the side chain and the core, followed by sulfonation of the β-lactam nitrogen to yield the final active compound.
High-Level Synthetic Workflow
Caption: Convergent synthetic strategy for Ancremonam.
Detailed Experimental Protocol (Representative)
The following protocol is a representation of the key synthetic transformations, based on published literature.[7][8] Note: This is for informational purposes and should not be attempted without proper laboratory safety protocols and consultation of the primary literature.
Part A: Synthesis of the β-Lactam Core
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Asymmetric Hydrogenation: A suitable prochiral β-keto ester is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) under hydrogen pressure. This step proceeds via dynamic kinetic resolution to establish the key stereocenters of the eventual β-lactam ring with high enantiomeric excess.
-
Hydroxamate Formation: The resulting chiral β-hydroxy ester is converted to the corresponding O-methyl hydroxamate.
-
Mesylation and Cyclization: The secondary alcohol is activated by mesylation. Subsequent treatment with a base (e.g., potassium carbonate) induces an intramolecular SN2 reaction, forming the desired β-lactam ring with the correct trans stereochemistry.
-
Functional Group Manipulations: A series of protection/deprotection steps and functional group interconversions are carried out to install the (2-oxooxazolidin-3-yl)methyl group at the C4 position and to reveal the C3 amino group for the final coupling.
Part B: Synthesis of the Side Chain
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Thiazole Formation: The 2-aminothiazole ring is constructed via a Hantzsch-type synthesis from a suitable α-haloketone and thiourea.
-
Oxime Formation: The keto group on the thiazole side chain is reacted with a hydroxylamine derivative bearing the 1-carboxycyclopropoxy moiety to form the characteristic oxime ether linkage with the desired (Z)-geometry.
-
Activation: The carboxylic acid of the side chain is activated for amide bond formation, for example, by conversion to an acid chloride or through the use of peptide coupling reagents.
Part C: Final Assembly
-
Amide Coupling: The activated side chain is coupled with the C3-amino group of the β-lactam core under standard amide bond forming conditions.
-
Sulfonation: The N1 nitrogen of the β-lactam ring is sulfonated using a suitable sulfonating agent (e.g., a sulfur trioxide-pyridine complex).
-
Deprotection and Isolation: Any remaining protecting groups are removed, and the final product, Ancremonam, is purified by chromatography and/or crystallization to yield a stable, solid product.
Structure-Activity Relationship (SAR) and In Vitro Potency
The SAR of monobactams is well-documented, and these principles guided the design of Ancremonam. Key structural features influencing activity and stability include:[9][10]
-
N1-Activating Group: The sulfonic acid group at the N1 position is crucial for activating the β-lactam ring towards nucleophilic attack by PBPs.
-
C3-Acyl Side Chain: The aminothiazole oxime side chain is a critical pharmacophore that confers high affinity for PBP3 and potent activity against many Gram-negative bacteria. The specific oxime substituent (the 1-carboxycyclopropoxy group in Ancremonam) modulates potency and pharmacokinetic properties.
-
C4-Substituent: Substitution at the C4 position of the β-lactam ring is a key determinant of stability against β-lactamases. The (2-oxooxazolidin-3-yl)methyl group in Ancremonam is a key modification that enhances stability against SBLs compared to the C4-methyl group of aztreonam.
The successful optimization of Ancremonam is demonstrated by its potent in vitro activity against a broad panel of challenging clinical isolates.
Table 1: Comparative In Vitro Activity of Ancremonam (LYS228) Against Multidrug-Resistant Enterobacteriaceae
| Organism Set (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All Enterobacteriaceae (271) | Ancremonam (LYS228) | 0.25 | 1 |
| Aztreonam | >32 | >32 | |
| Ceftazidime-avibactam | 0.5 | 2 | |
| Meropenem | 2 | >32 | |
| Carbapenem-Resistant Enterobacteriaceae (CRE) (77) | Ancremonam (LYS228) | 1 | 4 |
| Aztreonam | >32 | >32 | |
| Ceftazidime-avibactam | 1 | >32 | |
| Meropenem | >32 | >32 |
Data adapted from Blais J, et al. Antimicrob Agents Chemother. 2018.[7]
As shown in the table, Ancremonam demonstrates significantly greater potency (lower MIC₉₀ values) against these resistant strains compared to aztreonam and other β-lactam agents, including the carbapenem meropenem.[7]
Conclusion
Ancremonam represents a significant advancement in the field of monobactam antibiotics, born from a strategic and rational approach to drug design. By specifically engineering the molecule for stability against both serine- and metallo-β-lactamases, it holds the potential to become a valuable therapeutic option for treating serious infections caused by carbapenem-resistant Enterobacteriaceae. The development of a robust and scalable chemical synthesis further underscores its potential as a viable clinical candidate. Continued clinical evaluation will be critical in defining its role in the armamentarium against multidrug-resistant Gram-negative pathogens.
References
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- Reck F, Bermingham A, Blais J, et al. Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. Bioorg Med Chem Lett. 2018;28(4):748-755.
- Dean CR, Blais J, LaPlante K, et al. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Antimicrob Agents Chemother. 2018;62(10):e00752-18.
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- Blais J, Lopez S, Li C, et al. Optimization of Novel Monobactams with Activity against Carbapenem-Resistant Enterobacteriaceae – Identification of LYS228.
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- Novartis. Innovating on a trusted class of antibiotics to attack superbugs. Published June 3, 2017.
- Novartis. Novartis licenses three novel anti-infective programs to Boston Pharmaceuticals. Published October 3, 2018.
- Seiple IB, Chen K, Zhong S, et al. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics. Chembiochem. 2021;22(12):2099-2113.
- Lozano-Cruz T, Pérez-Pérez M, Conejos-Sánchez I, et al. Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Front Microbiol. 2022;13:958632.
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